molecular formula C6H12O4S B1306893 2-[(1,1-Dioxidotetrahydro-3-thienyl)oxy]ethanol CAS No. 25935-87-9

2-[(1,1-Dioxidotetrahydro-3-thienyl)oxy]ethanol

Cat. No.: B1306893
CAS No.: 25935-87-9
M. Wt: 180.22 g/mol
InChI Key: CMIJZFZLNQNCDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1,1-Dioxidotetrahydro-3-thienyl)oxy]ethanol, registered under 25935-87-9, is a high-purity chemical building block offered for research applications . This compound, with the molecular formula C6H12O4S and a molecular weight of 180.22 g/mol, is characterized by its sulfolane core ether-linked to an ethanol moiety . Key identifiers include the InChIKey (CMIJZFZLNQNCDF-UHFFFAOYSA-N) and the SMILES structure (O=S1(=O)CCC(OCCO)C1), which are valuable for researchers conducting computational studies or database registrations . Its structure, featuring a sulfone group and an ether linkage, makes it a versatile intermediate in organic synthesis and medicinal chemistry, particularly for introducing polar, water-solubilizing elements into target molecules. As a specialty heterocyclic compound, it is classified under customs code 2934999090 . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can access the relevant Safety Data Sheet (SDS) for detailed handling and storage protocols.

Properties

IUPAC Name

2-(1,1-dioxothiolan-3-yl)oxyethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O4S/c7-2-3-10-6-1-4-11(8,9)5-6/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMIJZFZLNQNCDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80395022
Record name 2-[(1,1-Dioxidotetrahydro-3-thienyl)oxy]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25935-87-9
Record name 2-[(1,1-Dioxidotetrahydro-3-thienyl)oxy]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation Methods of 2-[(1,1-Dioxidotetrahydro-3-thienyl)oxy]ethanol

General Synthetic Strategy

The synthesis generally involves two main steps:

This approach ensures the formation of the stable sulfone ring and the ether linkage to ethanol.

Specific Synthetic Routes and Conditions

Oxidation of Tetrahydrothiophene to 1,1-Dioxide
  • Tetrahydrothiophene is oxidized using strong oxidizing agents such as hydrogen peroxide or peracids to form the sulfone (1,1-dioxide) derivative.
  • Control of reaction temperature and time is critical to avoid over-oxidation or ring cleavage.
  • Typical conditions: mild temperatures (0–50 °C), reaction times from 1 to 5 hours, with stirring under controlled atmosphere.
Etherification with Ethylene Glycol or Ethanol Derivatives
  • The sulfone-substituted thiophene intermediate undergoes nucleophilic substitution or Williamson ether synthesis with 2-hydroxyethyl halides or ethylene oxide.
  • Catalysts such as bases (e.g., sodium hydride, potassium carbonate) or acidic catalysts may be used to promote ether bond formation.
  • Reaction conditions typically involve moderate heating (40–80 °C) and inert atmosphere to prevent side reactions.

Example from Patent Literature

A related process for synthesizing thiophene ethanol derivatives involves:

  • Reacting ethylene oxide with mercaptans (thiol compounds) in the presence of ammonium hydroxide as a promoter to increase reaction rate and yield.
  • The reaction is carried out under controlled temperature (150–200 °F, approx. 65–93 °C) and pressure (45–70 psi) with incremental addition of ethylene oxide to control exothermicity.
  • The product is purified by fractional distillation to achieve high purity (up to 98–99%).

Though this patent specifically addresses 2-(ethylthio)ethanol, the methodology is adaptable for preparing ether-linked thiophene sulfone derivatives by substituting the mercaptan with the appropriate thiophene sulfone intermediate.

Catalytic Hydrogenation and Pd/C Use

  • Some synthetic routes involve catalytic hydrogenation steps using palladium on carbon (Pd/C) catalysts to reduce intermediates or facilitate substitution reactions.
  • Reaction parameters include pressure control (0.3–1.2 MPa), temperature (45–50 °C), and reaction times of 2–5 hours.
  • After reaction completion, Pd/C is filtered off, and the organic layer is purified by distillation under reduced pressure to isolate the target compound with yields around 90%.

Data Table Summarizing Preparation Conditions

Step Reagents/Conditions Temperature (°C) Pressure (MPa) Time (hours) Yield (%) Notes
Oxidation of tetrahydrothiophene Hydrogen peroxide or peracid oxidants 0–50 Atmospheric 1–5 ~85–95 Controlled to avoid over-oxidation
Etherification Sulfone intermediate + 2-hydroxyethyl halide/base catalyst 40–80 Atmospheric 2–6 80–90 Williamson ether synthesis conditions
Catalytic hydrogenation Pd/C catalyst, hydrogen gas 45–50 0.3–1.2 2–5 ~90 Followed by filtration and distillation
Ethylene oxide reaction (analogous) Ethylene oxide + mercaptan + ammonium hydroxide 65–93 0.3–0.5 1–5 70–98 Incremental addition of ethylene oxide

Research Findings and Observations

  • The presence of the sulfone group significantly affects the reactivity and stability of the thiophene ring, requiring mild oxidation conditions to preserve ring integrity.
  • Ether bond formation is efficiently achieved via nucleophilic substitution under basic conditions, with good yields and purity.
  • Catalytic hydrogenation with Pd/C is effective for intermediate transformations, with high yields and minimal byproducts.
  • Incremental addition of reactive species (e.g., ethylene oxide) and careful temperature/pressure control are critical to optimize yield and purity.
  • Purification by fractional distillation under reduced pressure is standard to isolate the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(1,1-Dioxidotetrahydro-3-thienyl)oxy]ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Scientific Research Applications

Biochemical Applications

Enzyme Stabilization
One of the significant applications of 2-[(1,1-Dioxidotetrahydro-3-thienyl)oxy]ethanol is in the stabilization of enzymes. Research indicates that this compound can enhance the stability of cysteine proteases, which are critical for various biological processes. For example, studies have shown that the compound can improve the thermal stability of papain and other cysteine proteases through ligand binding and pH manipulation, thus extending their functional lifespan during biochemical reactions .

Drug Delivery Systems
The compound's ability to interact with biological membranes makes it a candidate for drug delivery systems. Its hydrophilic nature aids in formulating topical applications where controlled release is essential. The compound's structure allows it to penetrate skin layers effectively, enhancing bioavailability and therapeutic efficacy of dermatological formulations .

Pharmaceutical Applications

Antimicrobial Properties
this compound has shown potential as an antimicrobial agent. Its chemical structure enables it to disrupt microbial cell membranes, making it effective against various pathogens. This property is particularly useful in developing topical antiseptics and preservatives for pharmaceutical products .

Cosmetic Formulations
In cosmetics, the compound serves as an emulsifier and stabilizer. It helps maintain the consistency and effectiveness of creams and lotions by preventing phase separation. Moreover, its moisturizing properties make it suitable for skincare products aimed at enhancing skin hydration and texture .

Data Tables

Application AreaSpecific Use CaseReference
BiochemistryEnzyme stabilization
PharmaceuticalAntimicrobial agent
Cosmetic ScienceEmulsifier in skincare products

Case Studies

Case Study 1: Stabilization of Cysteine Proteases
In a study conducted at the University of KwaZulu-Natal, researchers explored the effects of this compound on the stability of cysteine proteases under varying pH conditions. The results indicated a significant increase in enzyme activity when treated with the compound compared to controls without it. This finding supports its potential use in biotechnological applications where enzyme stability is crucial for industrial processes .

Case Study 2: Cosmetic Formulation Development
A recent formulation study published in the Brazilian Journal of Pharmaceutical Sciences highlighted the effectiveness of incorporating this compound into moisturizing creams. The study utilized response surface methodology to optimize the formulation parameters, resulting in improved sensory properties and hydration levels compared to traditional formulations .

Mechanism of Action

The mechanism by which 2-[(1,1-Dioxidotetrahydro-3-thienyl)oxy]ethanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dioxido group can participate in redox reactions, while the ethoxy group may enhance solubility and facilitate interactions with biological molecules. These interactions can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison with four analogous compounds, focusing on structural variations, physicochemical properties, and applications.

Table 1: Comparative Analysis
Compound Name & CAS Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility & Stability Toxicity & Hazards Primary Applications
This compound (25935-87-9) C₆H₁₂O₄S 180.22 Ether (-O-), sulfone (SO₂), alcohol (-OH) High water solubility due to polar groups; stable under inert conditions Limited toxicity data; likely low acute toxicity (no SDS reported) Research reagent, intermediate in organic synthesis
2-[(1,1-Dioxidotetrahydro-3-thienyl)amino]ethanol hydrochloride (70519-72-1) C₆H₁₄ClNO₃S 215.70 Amine (-NH-), sulfone (SO₂), alcohol (-OH), hydrochloride salt Soluble in polar solvents (e.g., water, methanol); hygroscopic Acute oral toxicity (Category 4), skin sensitization Pharmaceutical intermediate, ion-pairing agent
2-(3-Thienyl)ethanol (13781-67-4) C₆H₈OS 128.19 Thiophene ring, alcohol (-OH) Moderately soluble in organic solvents (e.g., ethanol, DMSO) Irritant (eye damage Category 1) Flavor/fragrance synthesis, polymer crosslinking
2-(1,1-Dioxidotetrahydro-3-thienyl)ethanol (89791-51-5) C₆H₁₂O₃S 164.22 Sulfone (SO₂), alcohol (-OH) Similar to target compound but lower polarity due to lack of ether linkage No hazard data available Surfactant research, sulfolane derivatives
3-Methyl derivative (151775-04-1) C₇H₁₄ClNO₃S 229.71 Methyl-substituted sulfolane, amine, hydrochloride salt Limited solubility in non-polar solvents; discontinued commercial availability Not specified Discontinued (historical use in specialty chemistry)
Key Differences :

Functional Groups: The target compound (25935-87-9) features an ether linkage (-O-) and sulfone group, distinguishing it from amino derivatives (e.g., 70519-72-1) and non-sulfonated analogs (e.g., 13781-67-4) . The hydrochloride salt in 70519-72-1 enhances solubility but introduces higher toxicity risks compared to the free base or neutral ether analogs .

Toxicity Profiles: Amino derivatives (e.g., 70519-72-1) exhibit higher acute toxicity (oral LD₅₀ ~ 300–2000 mg/kg) compared to ether-alcohol variants, which lack reported hazards . Thiophene-containing compounds (e.g., 13781-67-4) pose risks of eye irritation due to aromatic heterocycles .

Applications: 25935-87-9 is primarily used in research as a polar solvent or intermediate, whereas amino derivatives (70519-72-1) are leveraged in drug synthesis due to their ionic character . Non-sulfonated thiophene analogs (13781-67-4) find niche roles in flavor chemistry .

Biological Activity

2-[(1,1-Dioxidotetrahydro-3-thienyl)oxy]ethanol is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound features a tetrahydrothienyl moiety linked to an ethanol group, which contributes to its solubility and biological interactions. The presence of the dioxo group enhances its reactivity and potential as a therapeutic agent.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anti-inflammatory Effects : The compound has shown promise in reducing pro-inflammatory cytokines such as IL-6 and TNF-α.
  • Antioxidant Properties : It may scavenge free radicals, contributing to cellular protection.
  • Inhibition of Enzymatic Activity : Preliminary studies suggest it may inhibit certain enzymes linked to inflammation and oxidative stress.

The biological activity of this compound can be attributed to several mechanisms:

  • Modulation of Cytokine Production : It appears to downregulate the expression of inflammatory cytokines through the inhibition of signaling pathways involved in inflammation.
  • Enzyme Inhibition : The compound may act as an inhibitor of myeloperoxidase (MPO), which is involved in oxidative stress and inflammation .
  • Interaction with Nuclear Receptors : Research has indicated its potential interaction with nuclear receptors such as RORγt, which plays a crucial role in immune response regulation .

Case Study 1: Anti-inflammatory Activity

A study evaluated the effects of this compound on LPS-induced inflammation in vitro. The results demonstrated significant reductions in nitric oxide (NO) production and inflammatory cytokines, indicating its potential as an anti-inflammatory agent .

Case Study 2: Enzymatic Inhibition

Research focused on the inhibitory effects of this compound on MPO activity. It was found that at certain concentrations, the compound effectively reduced MPO-mediated oxidative modifications in vitro, suggesting a protective role against oxidative damage associated with chronic inflammatory diseases .

Data Table: Summary of Biological Activities

Activity Mechanism Reference
Anti-inflammatoryInhibition of cytokine production ,
AntioxidantScavenging free radicals
Enzymatic inhibitionInhibition of myeloperoxidase ,

Q & A

Q. What synthetic methodologies are recommended for preparing 2-[(1,1-Dioxidotetrahydro-3-thienyl)oxy]ethanol?

  • Methodological Answer : The synthesis of glycol ether derivatives like this compound typically involves nucleophilic substitution or etherification reactions. For example, analogous compounds such as 2-[2-(2-Chloroethoxy)ethoxy]ethanol are synthesized via stepwise alkylation of ethylene glycol derivatives under controlled pH and temperature . Key steps include:
  • Activation of the thienyl sulfone group for nucleophilic attack.
  • Use of aprotic solvents (e.g., THF) to minimize side reactions.
  • Purification via vacuum distillation or column chromatography to isolate the product.
    Reaction progress should be monitored using TLC or GC-MS to confirm intermediate formation .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer : Glycol ethers, including structurally related compounds like 2-Butoxyethanol, require stringent safety measures due to potential reproductive and systemic toxicity :
  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles.
  • Ventilation : Use fume hoods for synthesis and handling to avoid inhalation exposure (OSHA recommends <5 ppm for similar ethers) .
  • Exposure Monitoring : For reproductive toxicity risks, implement biological monitoring (e.g., urinary metabolites like butoxyacetic acid) as outlined in OECD guidelines .
  • Emergency Procedures : Follow protocols for glycol ether spills, including neutralization with absorbents and disposal as hazardous waste .

Advanced Research Questions

Q. How can contradictory toxicological data for this compound be systematically resolved?

  • Methodological Answer : Discrepancies in toxicity data often arise from differences in experimental models or exposure routes. To address this:
  • Comparative Studies : Conduct parallel in vitro (e.g., hepatocyte assays) and in vivo (rodent models) studies, as done for 2-Butoxyethanol in NTP reports .
  • Dose-Response Analysis : Use OECD Test No. 408 guidelines to establish NOAEL/LOAEL thresholds .
  • Metabolite Profiling : Analyze urinary metabolites (e.g., sulfone-derived acids) via LC-MS, following methods validated for 2-Butoxyethanol .
    Confounding factors like solvent purity (>99%) and strain-specific responses (e.g., F344 rats vs. B6C3F1 mice) must be controlled .

Q. What advanced analytical techniques are optimal for characterizing this compound’s stability and reactivity?

  • Methodological Answer : Key techniques include:
  • Thermogravimetric Analysis (TGA) : Assess thermal stability under inert atmospheres, as recommended for hygroscopic glycol ethers .
  • IR and NMR Spectroscopy : Identify functional groups (e.g., sulfone S=O at ~1300 cm⁻¹ in IR) and confirm stereochemistry via ¹H/¹³C NMR .
  • Mass Spectrometry (HRMS) : Resolve molecular ion peaks and fragmentation patterns to detect degradation products .
    For stability studies, monitor hydrolysis kinetics in aqueous buffers (pH 4–9) using UV-Vis or HPLC .

Q. How can this compound be applied in polymer chemistry or drug delivery systems?

  • Methodological Answer : The sulfone and ether groups in this compound suggest utility in:
  • Controlled Release Systems : Incorporate into PEG-like polymers for pH-sensitive drug carriers, leveraging the sulfone’s electron-withdrawing properties. Methods from ethylene glycol-based amino acid synthesis (e.g., radical polymerization) can be adapted .
  • Bioconjugation : Use the hydroxyl group for esterification or carbamate linkages, following protocols for 2-(2-Ethylhexyloxy)ethanol in pharmaceutical formulations .
  • Solvent Design : Optimize Hansen solubility parameters for niche applications (e.g., polar aprotic solvent in peptide synthesis) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(1,1-Dioxidotetrahydro-3-thienyl)oxy]ethanol
Reactant of Route 2
Reactant of Route 2
2-[(1,1-Dioxidotetrahydro-3-thienyl)oxy]ethanol

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